molecular formula C13H14FNO6 B12632686 Diethyl 2-(5-fluoro-2-nitrophenyl)malonate

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate

Katalognummer: B12632686
Molekulargewicht: 299.25 g/mol
InChI-Schlüssel: JJESJQSSPORFPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group attached to a malonic acid moiety, which is further substituted with a 5-fluoro-2-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(5-fluoro-2-nitrophenyl)malonate typically involves the reaction of diethyl malonate with a suitable fluorinated nitrobenzene derivative. One common method is the nucleophilic substitution reaction where diethyl malonate reacts with 5-fluoro-2-nitrochlorobenzene in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Diethyl 2-(5-amino-2-nitrophenyl)malonate.

    Substitution: Diethyl 2-(5-substituted-2-nitrophenyl)malonate.

    Hydrolysis: 2-(5-fluoro-2-nitrophenyl)malonic acid.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of diethyl 2-(5-fluoro-2-nitrophenyl)malonate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. The fluorine atom can enhance the compound’s stability and reactivity by influencing electronic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the fluorinated nitrophenyl group.

    Diethyl 2-(2-nitrophenyl)malonate: Similar structure but lacks the fluorine atom.

    Diethyl 2-(2-fluoro-4-nitrophenyl)malonate: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel

C13H14FNO6

Molekulargewicht

299.25 g/mol

IUPAC-Name

diethyl 2-(5-fluoro-2-nitrophenyl)propanedioate

InChI

InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-7-8(14)5-6-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3

InChI-Schlüssel

JJESJQSSPORFPY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.